molecular formula C16H20ClNO3 B5161851 3-{1-hydroxy-2-[(4-methoxybenzyl)amino]ethyl}phenol hydrochloride

3-{1-hydroxy-2-[(4-methoxybenzyl)amino]ethyl}phenol hydrochloride

Cat. No. B5161851
M. Wt: 309.79 g/mol
InChI Key: FKAKJHQTZOKOHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{1-hydroxy-2-[(4-methoxybenzyl)amino]ethyl}phenol hydrochloride is a chemical compound that has been widely used in scientific research applications. It is a potent inhibitor of protein tyrosine phosphatases and has been shown to have significant effects on various biological processes.

Mechanism of Action

The mechanism of action of 3-{1-hydroxy-2-[(4-methoxybenzyl)amino]ethyl}phenol hydrochloride involves the inhibition of protein tyrosine phosphatases. The compound binds to the active site of the enzyme and prevents it from dephosphorylating its target substrates. This leads to the accumulation of phosphorylated proteins, which can have significant effects on various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{1-hydroxy-2-[(4-methoxybenzyl)amino]ethyl}phenol hydrochloride are diverse and depend on the specific cellular processes that are affected. The compound has been shown to inhibit the growth and proliferation of cancer cells, reduce insulin resistance in diabetic mice, and improve glucose tolerance in obese mice. It has also been shown to have anti-inflammatory effects and can reduce the severity of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-{1-hydroxy-2-[(4-methoxybenzyl)amino]ethyl}phenol hydrochloride in lab experiments is its specificity for protein tyrosine phosphatases. This allows researchers to study the specific effects of inhibiting these enzymes without affecting other cellular processes. However, the compound can be toxic at high concentrations, and its effects can be dependent on the specific cell type and experimental conditions.

Future Directions

For research involving this compound include the development of more potent and selective inhibitors, the identification of specific protein tyrosine phosphatases involved in various diseases, and the potential use of the compound in combination with other drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 3-{1-hydroxy-2-[(4-methoxybenzyl)amino]ethyl}phenol hydrochloride involves the reaction of 3-hydroxyphenol with 4-methoxybenzylamine in the presence of hydrochloric acid. The reaction is carried out at a specific temperature and pressure to obtain high yields of the desired product. The purity of the compound can be improved by recrystallization and further purification techniques.

Scientific Research Applications

3-{1-hydroxy-2-[(4-methoxybenzyl)amino]ethyl}phenol hydrochloride has been used extensively in scientific research applications. It has been shown to inhibit the activity of protein tyrosine phosphatases, which are enzymes that regulate various cellular processes. The compound has been used to study the role of protein tyrosine phosphatases in cancer, diabetes, and other diseases.

properties

IUPAC Name

3-[1-hydroxy-2-[(4-methoxyphenyl)methylamino]ethyl]phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3.ClH/c1-20-15-7-5-12(6-8-15)10-17-11-16(19)13-3-2-4-14(18)9-13;/h2-9,16-19H,10-11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKAKJHQTZOKOHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC(C2=CC(=CC=C2)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.